
(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modification. For example, limonene, a naturally occurring monoterpene, can be used as a starting material . The industrial process would typically involve large-scale extraction, purification, and chemical transformation steps to produce the final compound in significant quantities.
化学反应分析
Types of Reactions
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of fragrances and flavors. Its pleasant aroma and stability make it a desirable ingredient in consumer products.
作用机制
The mechanism of action of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Limonene: A naturally occurring monoterpene with a similar structure.
Geranyl pyrophosphate: A precursor in the biosynthesis of terpenes.
Uniqueness
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
(7R)-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h11H,1,3-8H2,2H3/t11-/m1/s1 |
InChI 键 |
GXAKHILLTZKAIQ-LLVKDONJSA-N |
手性 SMILES |
CC(=C)[C@@H]1CCC2=C(C1)C(=O)CCC2 |
规范 SMILES |
CC(=C)C1CCC2=C(C1)C(=O)CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


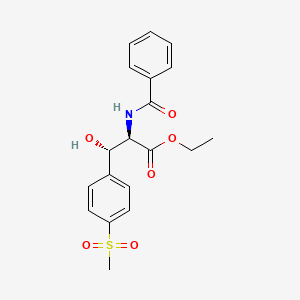
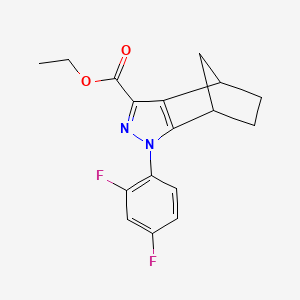
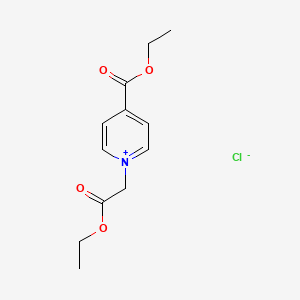
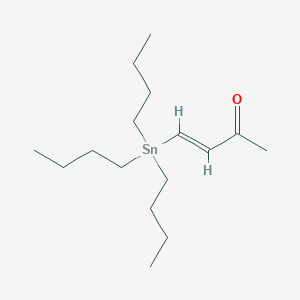
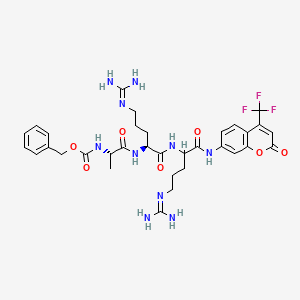
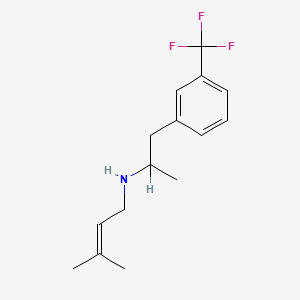
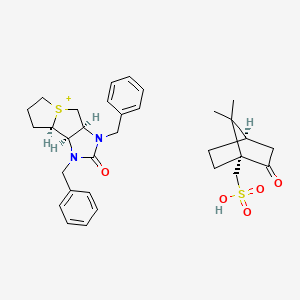
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
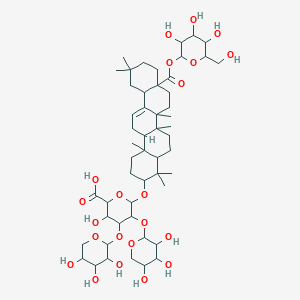
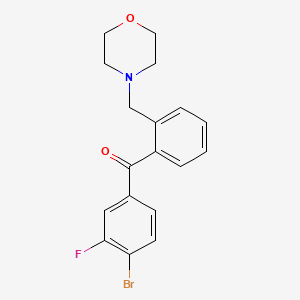
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
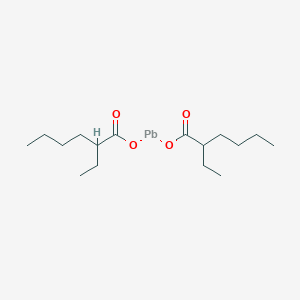
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

